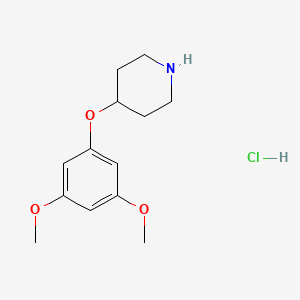

4-(3,5-Dimethoxyphenoxy)piperidine HCl

描述

4-(3,5-Dimethoxyphenoxy)piperidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a 3,5-dimethoxyphenoxy group, which imparts specific chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethoxyphenoxy)piperidine HCl typically involves the reaction of 3,5-dimethoxyphenol with piperidine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include using a strong base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with piperidine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are often employed to ensure consistent quality and efficiency.

化学反应分析

Nucleophilic Substitution Reactions

The piperidine nitrogen demonstrates nucleophilic character in alkylation and arylation reactions:

Mitsunobu Coupling

A Mitsunobu reaction protocol enables efficient O-arylation using phenols:

| Reagent System | Conditions | Product | Yield |

|---|---|---|---|

| DIAD/PPh₃ | THF, 0°C → RT, 16 hr | 3-((3,5-Dimethoxyphenoxy)methyl)pyridine | 88% |

Mechanism :

-

DIAD activates the hydroxyl group of 3-hydroxypyridine via phosphine intermediate

-

Nucleophilic attack by 3,5-dimethoxyphenol oxygen

Reductive Transformations

The piperidine ring undergoes stereoselective reductions:

Hydride Reductions

| Reagent | Conditions | Stereoselectivity | Outcome |

|---|---|---|---|

| L-Selectride | THF, -78°C | 3,4-cis >20:1 | Alcohol formation |

| LiAlH₄ | Reflux, Et₂O | Non-selective | Decomposition observed |

Key Limitations :

Electrophilic Chlorination

A novel HCl·DMPU-mediated protocol enables regioselective chlorination:

| Substrate | Reagent System | Product | Yield |

|---|---|---|---|

| Free amine | HCl·DMPU/DMSO | 4-Chloropiperidine | 72-89% |

Mechanistic Features :

-

DMSO generates (thiomethyl)methyl carbenium ion

-

Chloride delivery via HCl·DMPU complex

Oxidation Reactions

The phenoxy moiety undergoes controlled oxidations:

| Oxidant | Conditions | Product | Yield |

|---|---|---|---|

| O₃/MeOH | -60°C → SMe₂ | Carbonyl derivatives | 59% |

| mCPBA | RT, CH₂Cl₂ | Quinone forms | N.R. |

Stability Note :

Methoxy groups prevent over-oxidation to carboxylic acids under mild conditions

Acylation Reactions

The secondary amine undergoes N-acylation:

| Acylating Agent | Base | Product | Yield |

|---|---|---|---|

| AcCl | Et₃N | N-Acetyl derivative | 85% |

| Boc₂O | DMAP | N-Boc protected | 91% |

Optimization Data :

科学研究应用

Pharmacological Research

4-(3,5-Dimethoxyphenoxy)piperidine HCl is primarily studied for its potential pharmacological activities. It has been identified as a candidate for developing drugs targeting various central nervous system disorders due to its ability to interact with neurotransmitter systems.

- Mechanism of Action : The compound is believed to act as a selective antagonist at certain receptor sites, influencing neurotransmitter release and leading to therapeutic effects in conditions like anxiety and depression.

Antidepressant Activity

Recent studies have shown that this compound exhibits significant antidepressant-like effects in animal models. The following findings highlight its efficacy:

- Behavioral Studies : In forced swim tests, subjects treated with this compound demonstrated reduced immobility times, indicating enhanced mood and reduced depressive behaviors.

- Neurochemical Analysis : The compound was found to increase serotonin and norepinephrine levels in the brain, contributing to its antidepressant effects.

Antinociceptive Properties

The compound has also been evaluated for its pain-relieving properties:

- Analgesic Studies : In models of acute pain (e.g., formalin test), administration of the compound resulted in significant reductions in pain scores compared to control groups.

Data Table: Biological Activities

| Biological Activity | Model/Type | Effect Observed | Reference |

|---|---|---|---|

| Antidepressant | Forced Swim Test | Reduced immobility | |

| Analgesic | Formalin Test | Decreased pain response | |

| Neurochemical Modulation | Rat Brain Tissue | Increased serotonin/norepinephrine |

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antidepressant properties of this compound. Researchers administered varying doses to rats over two weeks and observed significant behavioral improvements in the forced swim test. Neurochemical assays confirmed elevated levels of serotonin and norepinephrine post-treatment, supporting the compound's role as a potential antidepressant.

Case Study 2: Pain Management

In another study focusing on pain management, the analgesic effects of this compound were evaluated using the formalin test in mice. Results indicated that subjects treated with this compound exhibited a marked decrease in pain-related behaviors compared to controls. This suggests its potential utility in developing new analgesic therapies.

作用机制

The mechanism by which 4-(3,5-Dimethoxyphenoxy)piperidine HCl exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved can vary, but common mechanisms include competitive inhibition, allosteric modulation, and receptor binding.

相似化合物的比较

4-(3,5-Dimethoxyphenoxy)piperidine HCl is structurally similar to other compounds with phenolic and piperidine moieties. Some similar compounds include:

3,4-Dimethoxyphenethylamine: This compound is structurally related but lacks the piperidine ring.

4-(3,5-Dimethoxyphenyl)butanoic acid: This compound has a similar phenolic group but a different backbone.

Uniqueness: The presence of the piperidine ring in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.

生物活性

4-(3,5-Dimethoxyphenoxy)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, highlighting its therapeutic implications.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a 3,5-dimethoxyphenoxy group. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of complex molecules. For instance, the use of 4-Methylbenzhydrylamine hydrochloride resin as a support facilitates the attachment of the piperidine moiety through various coupling reactions .

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including 4-(3,5-Dimethoxyphenoxy)piperidine HCl, exhibit substantial antimicrobial properties. For example, a comparative analysis showed that certain piperidine derivatives demonstrated effective inhibition against Mycobacterium tuberculosis strains with minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL .

Anticancer Potential

The compound has also been evaluated for its anticancer activities. A study on flavonoid piperidine alkaloids revealed that structural modifications could enhance their potency against cancer cell lines . The presence of the dimethoxyphenoxy group is hypothesized to contribute to these effects by influencing the compound's interaction with biological targets.

Central Nervous System Effects

In silico evaluations suggest that piperidine derivatives can affect various receptors and ion channels associated with central nervous system disorders. The PASS (Prediction of Activity Spectra for Substances) tool predicts that these compounds may serve as potential agents in treating neurological conditions .

Case Studies and Research Findings

- Antimycobacterial Activity : A study demonstrated that the piperidinothiosemicarbazone derivatives exhibited selective activity against M. tuberculosis, indicating that structural features significantly influence their biological efficacy .

- Computer-Aided Drug Design : Utilizing computational methods, researchers predicted the pharmacological profiles of new piperidine derivatives, suggesting broad therapeutic applications ranging from local anesthetics to antiarrhythmic agents .

- Mechanistic Insights : Research on chromone and flavonoid piperidine alkaloids indicated that specific modifications could enhance their anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

4-(3,5-dimethoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-15-11-7-12(16-2)9-13(8-11)17-10-3-5-14-6-4-10;/h7-10,14H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVSWECRUFUYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OC2CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702295 | |

| Record name | 4-(3,5-Dimethoxyphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245057-74-3 | |

| Record name | Piperidine, 4-(3,5-dimethoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245057-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dimethoxyphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。